molecular formula C19H23N3O4S2 B2408318 N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 922462-71-3

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2408318
CAS No.: 922462-71-3
M. Wt: 421.53
InChI Key: DCVJKADFOXUHDT-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the piperidine ring and the tosyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or an amine.

Scientific Research Applications

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and 1-tosylpiperidine share the piperidine ring structure.

    Tosyl Compounds: Compounds like tosyl chloride and tosylate esters share the tosyl group.

Uniqueness

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to the combination of these three functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-13-3-5-15(6-4-13)28(25,26)22-10-7-14(8-11-22)17(23)21-19-16(9-12-27-19)18(24)20-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVJKADFOXUHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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